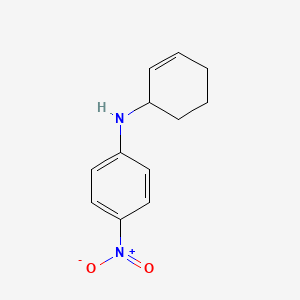
Benzenamine, N-2-cyclohexen-1-yl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is an organic compound with the molecular formula C12H14N2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-cyclohexen-1-yl group and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- typically involves the nitration of N-2-cyclohexen-1-yl-benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Benzenamine, N-2-cyclohexen-1-yl-4-amino-.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Scientific Research Applications
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-phenyl-: Lacks the cyclohexenyl and nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 2-cyclohexen-1-yl-: Similar structure but without the nitro group, affecting its chemical and biological properties.
Nitrobenzene: Contains a nitro group but lacks the cyclohexenyl substitution, leading to different reactivity and applications.
Uniqueness
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is unique due to the presence of both the cyclohexenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
110228-57-4 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-4-nitroaniline |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h2,4,6-10,13H,1,3,5H2 |
InChI Key |
WEJKQPNROXWDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















